molecular formula C8H10BrNOS B1383634 [(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone CAS No. 2060052-61-9

[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone

Cat. No. B1383634
CAS RN: 2060052-61-9
M. Wt: 248.14 g/mol
InChI Key: DXVMZFQBXOWCFH-UHFFFAOYSA-N
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Description

“[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone”, also known as BDS, is an organic compound that belongs to the family of sulfones. It has a CAS Number of 2060052-61-9 and a molecular weight of 248.14 . The IUPAC name for this compound is N-(2-bromophenyl)-S-methylmethanesulfinamide .


Molecular Structure Analysis

The InChI code for “[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone” is 1S/C8H10BrNOS/c1-12(2,11)10-8-6-4-3-5-7(8)9/h3-6H,1H2,2H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone” is an oil at room temperature .

Scientific Research Applications

1. Synthesis and Structural Analysis

[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone and its derivatives have been studied for their synthesis and structural properties. Nagarajan et al. (1983) described the formation of similar compounds through reactions involving N-(p-bromophenyl)-N’-methylthiourea, leading to structurally distinct products confirmed by X-ray crystallographic and NMR studies (Nagarajan, Nair, Shenoy, & Kartha, 1983).

2. Chemical Reactions and Functional Group Tolerance

More et al. (2021) reported a metal-free, acid-catalyzed method for constructing α-diarylmethine imino sulfanone, showcasing broad functional group tolerance and a wide range of substrate scope (More, Rupanawar, & Suryavanshi, 2021).

3. Application in Nitrenoid Transfer

Ochiai et al. (2009) explored the direct transfer of the sulfonylimino group to N-heterocycles and trialkylamines, demonstrating the utility of imino-lambda3-bromane in producing iminoammonium ylides under metal-free conditions (Ochiai, Kawano, Kaneaki, Tada, & Miyamoto, 2009).

4. Aziridination of Olefins

The potential of iminobromane derivatives in the aziridination of olefins at room temperature was demonstrated by Ochiai et al. (2007), highlighting its efficiency as an imido group donor under transition-metal-free conditions (Ochiai, Kaneaki, Tada, Miyamoto, Chuman, Shiro, Hayashi, & Nakanishi, 2007).

5. Transdermal Penetration Enhancers

Kim et al. (1999) investigated the activity of iminosulfuranes, chemically related to [(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone, as potential transdermal penetration enhancers, suggesting their use in enhancing systemic drug delivery (Kim, El-Khalili, Henary, Strekowski, & Michniak, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-bromophenyl)imino-dimethyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-12(2,11)10-8-6-4-3-5-7(8)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVMZFQBXOWCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=CC=C1Br)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone

CAS RN

2060052-61-9
Record name [(2-bromophenyl)imino]dimethyl-lambda6-sulfanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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